molecular formula C20H19FN2O3S B2595336 [4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone CAS No. 1251580-54-7

[4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](piperidin-1-yl)methanone

Cat. No.: B2595336
CAS No.: 1251580-54-7
M. Wt: 386.44
InChI Key: PCSLINHTXHKMFW-UHFFFAOYSA-N
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Description

The compound contains a fluorophenyl group, a benzothiazinone group, and a piperidinyl group. Fluorophenyl groups are aromatic rings with a fluorine atom, which can contribute to the lipophilicity of the compound and can improve membrane permeability . Benzothiazinones are heterocyclic compounds that have been studied for their antimicrobial properties . Piperidine is a common functional group in medicinal chemistry, known for its use in various therapeutic applications .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (from the fluorophenyl and benzothiazinone groups) and a six-membered piperidine ring. The presence of the sulfur and nitrogen atoms in the benzothiazinone ring makes it a heterocyclic compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The fluorine atom on the phenyl ring can be reactive under certain conditions. The benzothiazinone and piperidine rings can also participate in various chemical reactions, depending on the reaction conditions and reagents used .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine could increase its lipophilicity, potentially affecting its solubility and permeability. The basicity of the compound could be influenced by the piperidine ring .

Scientific Research Applications

Synthesis and Structural Characterization

The compound has been involved in research focusing on the synthesis of novel bioactive heterocycles. For instance, the study by Prasad et al. explores the synthesis, structural exploration, and Hirshfeld surface analysis of novel heterocycles. The research evaluates the antiproliferative activity of these compounds, providing insights into their potential applications in medical and pharmaceutical fields.

Antimicrobial and Antitubercular Activity

Research has also explored the antimicrobial and antitubercular potentials of compounds related to this chemical structure. Bisht et al. synthesized a series of compounds evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, indicating the potential use of these compounds in treating tuberculosis.

Application in Drug Discovery and Development

Several studies have been focused on the application of similar compounds in drug discovery, particularly in the development of new therapeutic agents. For example, Eckhardt et al. reported on the structural characterization of a side product in the synthesis of a class of new anti-tuberculosis drug candidates, emphasizing the importance of such compounds in the development of novel treatments.

Physicochemical and Theoretical Studies

Theoretical calculations and physicochemical studies have been carried out to better understand the properties and potential applications of these compounds. Karthik et al. conducted thermal, optical, etching, structural studies, and theoretical calculations to optimize the structural coordinates and evaluate the molecule's electronic parameters, which are crucial for designing compounds with desired properties.

Application in Imaging and Radiolabelling

Compounds with similar structures have been developed and evaluated for their potential in imaging and radiolabelling. Blanckaert et al. worked on the synthesis, radiosynthesis, and in vivo evaluation of a tracer for visualization of specific receptors with SPECT, highlighting the utility of these compounds in medical imaging.

These studies underscore the diverse scientific research applications of compounds with the structure "4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone," ranging from drug development and antimicrobial activity to structural analysis and imaging applications. The references provided directly link to the detailed papers, ensuring transparency and accessibility for further reading.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Given the known activities of similar compounds, it could be of interest in the fields of medicinal chemistry and drug discovery .

Properties

IUPAC Name

[4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-15-8-10-16(11-9-15)23-14-19(20(24)22-12-4-1-5-13-22)27(25,26)18-7-3-2-6-17(18)23/h2-3,6-11,14H,1,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLINHTXHKMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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